N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexene ring, an oxalamide group, and a tetrahydrothiophene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Introduction of the Ethyl Group: The cyclohexene derivative is then subjected to an alkylation reaction to introduce the ethyl group.
Synthesis of the Tetrahydrothiophene Moiety:
Coupling Reaction: The final step involves coupling the cyclohexene derivative with the tetrahydrothiophene moiety using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the hydroxyethoxy group.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amines or alcohols can be formed.
Substitution: Various ethers or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The oxalamide group could form hydrogen bonds with biological targets, while the cyclohexene and tetrahydrothiophene moieties could interact through hydrophobic or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(methyl)oxalamide: Lacks the tetrahydrothiophene moiety, potentially altering its reactivity and biological activity.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide, which may affect its chemical properties and applications.
Uniqueness
The presence of both the cyclohexene and tetrahydrothiophene moieties in N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide makes it unique compared to other compounds
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c20-9-10-23-17(7-11-24-13-17)12-19-16(22)15(21)18-8-6-14-4-2-1-3-5-14/h4,20H,1-3,5-13H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQHJGETXXOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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